![molecular formula C25H20Cl2N2O2S B2825601 1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 866017-33-6](/img/structure/B2825601.png)

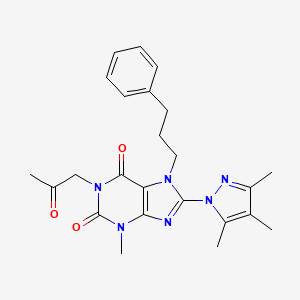

1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

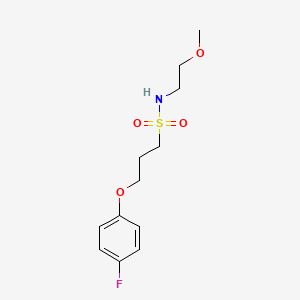

1-Allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a chemical compound with the molecular formula C25H20Cl2N2O2S . It has an average mass of 483.409 Da and a mono-isotopic mass of 482.062256 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted with various groups including an allyl group, a dichlorobenzyl sulfonyl group, and two phenyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C25H20Cl2N2O2S), average mass (483.409 Da), and mono-isotopic mass (482.062256 Da) . Other properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Synthetic Methodologies

A study by Kojima et al. (2020) highlights the use of allyl sulfones in branch-selective allylic substitution, facilitated by cobalt-catalyzed photoredox catalysis. This approach allows for the efficient synthesis of branched allylic products, underscoring the utility of allyl sulfones (including related compounds to the specific chemical ) in creating complex molecular architectures with high regioselectivity (Kojima et al., 2020).

Antimicrobial Activity

Sharma et al. (2017) synthesized a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles and evaluated their antimicrobial properties. The study found that compounds with certain substituents exhibited significant inhibitory activity against various bacterial and fungal strains, indicating the potential of imidazole derivatives in antimicrobial drug development (Sharma et al., 2017).

Catalysis and Chemical Transformations

A research conducted by Zolfigol et al. (2013) designed an ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This study exemplifies the role of imidazole-based ionic liquids in promoting efficient, one-pot multi-component condensations under solvent-free conditions (Zolfigol et al., 2013).

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2O2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)32(30,31)17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAKQONJQIKYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B2825528.png)

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2825539.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2825541.png)